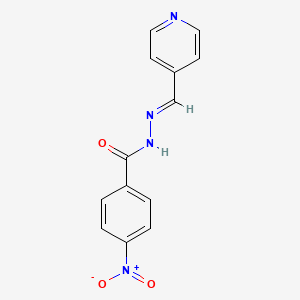

![molecular formula C9H7F3N4O B5556529 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a member of the pyrazolopyrimidine family and is known for its diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their synthesis methodologies and chemical properties. Research in this area has led to the development of regioselective synthesis techniques for 1- and 4-substituted derivatives, showcasing the flexibility of the pyrazolo[1,5-a]pyrimidine scaffold in organic synthesis. The synthesis involves the reaction of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones, leading to the formation of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50-100-mg scale, accomplished through parallel solution-phase synthesis methodologies (Dalinger et al., 2005).

Antitumor and Biological Activities

Significant research has been conducted on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown distinct effective inhibition on the proliferation of some cancer cell lines, indicating their potential as antitumor agents. The synthesis, characterization, and in vitro cytotoxicity studies of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have highlighted their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the therapeutic potential of these compounds (Hassan et al., 2014). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing a structure-activity relationship that could guide future drug development (Rahmouni et al., 2016).

Antiviral Activities

The antiviral activities of pyrazolo[1,5-a]pyrimidine derivatives have also been explored, with certain compounds demonstrating significant activities against bird flu influenza (H5N1). This research opens avenues for the development of new antiviral agents based on the pyrazolo[1,5-a]pyrimidine scaffold, providing a foundation for further exploration in the fight against viral diseases (Hebishy et al., 2020).

Optical and Photophysical Properties

The study of the optical and photophysical properties of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has revealed interesting UV-Vis absorption and fluorescence properties. These compounds exhibit higher quantum emission fluorescence yields in solution and moderate emission in the solid state, suggesting potential applications in materials science, especially in the development of fluorescent materials and optical sensors (Stefanello et al., 2022).

Orientations Futures

The compound and its family, pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have several key characteristics, such as simpler and greener synthetic methodology and tunable photophysical properties . These characteristics suggest that the compound has potential for future research and applications in the field of materials science and biological interactions .

Propriétés

IUPAC Name |

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O/c1-4-2-6(9(10,11)12)16-7(14-4)3-5(15-16)8(13)17/h2-3H,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNDRRSVQJGTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)